6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide 6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1610377-01-9
VCID: VC2874556
InChI: InChI=1S/C13H9ClFIN2O/c14-12-11(16)5-9(7-17-12)13(19)18-6-8-1-3-10(15)4-2-8/h1-5,7H,6H2,(H,18,19)
SMILES: C1=CC(=CC=C1CNC(=O)C2=CC(=C(N=C2)Cl)I)F
Molecular Formula: C13H9ClFIN2O
Molecular Weight: 390.58 g/mol

6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide

CAS No.: 1610377-01-9

Cat. No.: VC2874556

Molecular Formula: C13H9ClFIN2O

Molecular Weight: 390.58 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide - 1610377-01-9

Specification

CAS No. 1610377-01-9
Molecular Formula C13H9ClFIN2O
Molecular Weight 390.58 g/mol
IUPAC Name 6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide
Standard InChI InChI=1S/C13H9ClFIN2O/c14-12-11(16)5-9(7-17-12)13(19)18-6-8-1-3-10(15)4-2-8/h1-5,7H,6H2,(H,18,19)
Standard InChI Key FGSYCFQTANRLRM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)C2=CC(=C(N=C2)Cl)I)F
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=CC(=C(N=C2)Cl)I)F

Introduction

Chemical Structure and Properties

6-Chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide is characterized by a pyridine core with strategic halogen substitutions and an amide linkage. The compound features a 3-carboxamide group attached to a 4-fluorobenzyl moiety, while positions 5 and 6 of the pyridine ring bear iodine and chlorine atoms, respectively. This arrangement of functional groups confers distinctive physicochemical properties on the molecule.

Structural Features

The compound contains several key structural elements:

  • A pyridine ring backbone

  • Chlorine substitution at position 6

  • Iodine substitution at position 5

  • A carboxamide group at position 3

  • A 4-fluorophenylmethyl group attached to the amide nitrogen

This particular arrangement of halogens (chlorine and iodine) on the pyridine ring creates an electron-deficient aromatic system. Similar halogenated pyridine derivatives have demonstrated significant biological activities, particularly in pharmaceutical research . The presence of both chloro and iodo substituents on adjacent carbon atoms is notable, as this pattern appears in several bioactive compounds, particularly those developed as enzyme inhibitors.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be anticipated:

PropertyExpected ValueBasis of Estimation
Molecular FormulaC₁₃H₉ClFIN₂OChemical structure analysis
Molecular Weight~390 g/molCalculated from atomic masses
Physical StateCrystalline solidCommon for similar aromatic amides
SolubilityLow in water, soluble in organic solventsBased on halogenated nature and aromatic structure
LogP~3.5-4.5Estimated based on similar compounds
Melting Point150-200°CTypical range for related halogenated amides

Synthetic Approaches

Carboxamide Formation

A viable synthetic route would involve coupling an activated 6-chloro-5-iodopyridine-3-carboxylic acid with 4-fluorobenzylamine. This approach aligns with traditional amide bond formation strategies. The reaction could be facilitated using coupling reagents such as HATU, EDC/HOBt, or via an acid chloride intermediate .

Halogenation Sequence

Another approach would involve selective halogenation of a suitable pyridine precursor. Based on literature precedents, iodination at the 5-position could be achieved using I₂/HIO₃ or NIS (N-iodosuccinimide) under controlled conditions, followed by chlorination at the 6-position . The regioselectivity of these reactions is critically important and might require protective group strategies.

Structural Relationships to Known Compounds

Comparison with Halogenated Pyridine Derivatives

The target compound shares structural similarities with several biologically active halogenated pyridines. The 2-chloro-4-iodopyridin-3-yl moiety, mentioned in research literature, represents a related structural pattern with different substitution positions . Such compounds have been implicated in various biological activities, including enzyme inhibition and receptor modulation.

Halogenated pyridines serve as important building blocks in medicinal chemistry and materials science. The presence of halogens (chlorine and iodine) on the pyridine ring enables selective functionalization through metal-catalyzed cross-coupling reactions, a feature extensively exploited in drug discovery programs.

Relationship to Fluorophenyl Carboxamides

The 4-fluorophenylmethyl carboxamide portion of the molecule bears structural resemblance to 4-chloro-N-(4-fluorophenyl)-3-oxobutanamide, which has been documented in chemical databases . Fluorinated aromatic compounds are prevalent in medicinal chemistry due to their unique properties, including enhanced metabolic stability and membrane permeability.

Structure-Activity Relationship Considerations

When evaluating the potential biological activity of 6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide, several structural elements warrant consideration:

Halogen Bonding

The iodine substituent at position 5 can participate in halogen bonding interactions with biological targets. Halogen bonds involve the interaction between the σ-hole of the halogen atom and electron-rich sites in proteins, such as carbonyl oxygens or aromatic π-systems. This non-covalent interaction contributes to binding affinity and selectivity.

Conformational Analysis

The flexibility of the 4-fluorobenzyl group attached to the carboxamide nitrogen allows for multiple conformational states. This conformational mobility might be important for adapting to the three-dimensional requirements of binding pockets in biological targets, potentially enhancing binding affinity.

Electronic Effects

The electron-withdrawing nature of the halogens (chlorine and iodine) affects the electronic distribution within the pyridine ring, influencing its reactivity and interaction with biological nucleophiles. Similarly, the 4-fluoro substituent on the phenyl ring modulates its electronic properties, potentially enhancing binding interactions through altered π-stacking capabilities.

Analytical Considerations

Spectroscopic Characterization

For the identification and characterization of 6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide, several spectroscopic techniques would be valuable:

NMR Spectroscopy

¹H NMR would reveal characteristic signals for the pyridine hydrogens, the methylene group of the 4-fluorobenzylamine moiety, and the amide NH. The expected chemical shifts, based on similar structures, would include:

  • Pyridine H-2 and H-4: δ 8.5-9.0 ppm

  • Amide NH: δ 7.5-8.0 ppm (broad)

  • Benzyl CH₂: δ 4.4-4.6 ppm

  • Fluorophenyl aromatic hydrogens: δ 7.0-7.5 ppm (complex pattern due to F-coupling)

Mass Spectrometry

Mass spectrometric analysis would be expected to show a characteristic isotopic pattern reflecting the presence of chlorine and iodine atoms. The molecular ion peak and fragmentation pattern would provide valuable structural confirmation.

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